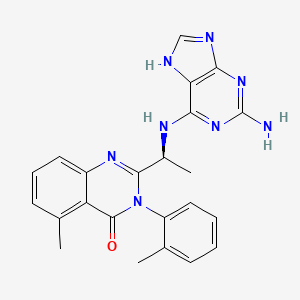

![molecular formula C21H21N3O2S B612199 (R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione CAS No. 1204144-28-4](/img/structure/B612199.png)

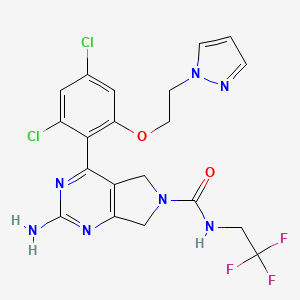

(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione

説明

This compound is also known as Linagliptin Impurity 53 . It is an impurity of Alogliptin, an oral antihyperglycemic agent that is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .

Molecular Structure Analysis

The molecular formula of this compound is C25H28N8O2 . The structure of this compound has been studied using x-ray diffraction .Physical And Chemical Properties Analysis

The molecular weight of this compound is 472.54 g/mol . Other physical and chemical properties are not specified in the search results.科学的研究の応用

Treatment of Acute Myeloid Leukemia (AML)

AZD1208 is a potent, highly selective, and orally available Pim kinase inhibitor that effectively inhibits all three isoforms . It has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML). AZD1208 inhibited the growth of 5 of 14 AML cell lines tested, and sensitivity correlates with Pim-1 expression and STAT5 activation .

Inhibition of Cell Growth

AZD1208 causes cell cycle arrest and apoptosis in MOLM-16 cells, accompanied by a dose-dependent reduction in phosphorylation of Bcl-2 antagonist of cell death, 4EBP1, p70S6K, and S6, as well as increases in cleaved caspase 3 and p27 .

Suppression of Translation

Inhibition of p4EBP1 and p-p70S6K and suppression of translation are the most representative effects of Pim inhibition in sensitive AML cell lines .

In Vivo Efficacy

AZD1208 suppresses the growth of MOLM-16 and KG-1a xenograft tumors in vivo in a dose-proportional manner .

Inhibition of Colony Growth

AZD1208 leads to potent inhibition of colony growth of primary AML cells from bone marrow aspirates .

Downregulation of PIM Targets

作用機序

Target of Action

It effectively inhibits all three isoforms of Pim kinases: Pim-1, Pim-2, and Pim-3 . These kinases are upregulated in several types of leukemias and lymphomas . They promote cell proliferation and survival downstream of cytokine and growth factor signaling pathways .

Mode of Action

AZD1208 interacts with its targets, the Pim kinases, leading to a dose-dependent reduction in the phosphorylation of Bcl-2 antagonist of cell death, 4EBP1, p70S6K, and S6 . This interaction also results in increases in cleaved caspase 3 and p27 .

Biochemical Pathways

The inhibition of Pim kinases by AZD1208 affects several biochemical pathways. It suppresses the phosphorylation of p70S6K and 4EBP1, and it also suppresses messenger RNA translation . These effects are representative of Pim inhibition in sensitive acute myeloid leukemia (AML) cell lines .

Pharmacokinetics

The systemic exposure of AZD1208 (AUC and Cmax) was variable but largely proportional with doses up to 700 mg . It was less than proportional from 700-800 mg . After multiple dosing, exposure at all doses was similar, with no increase in exposure with increasing doses .

Result of Action

AZD1208 causes cell cycle arrest and apoptosis in MOLM-16 cells . This is accompanied by a dose-dependent reduction in the phosphorylation of Bcl-2 antagonist of cell death, 4EBP1, p70S6K, and S6, as well as increases in cleaved caspase 3 and p27 . AZD1208 inhibits the growth of MOLM-16 and KG-1a xenograft tumors in vivo with a clear pharmacodynamic-pharmacokinetic relationship .

Action Environment

The action of AZD1208 can be influenced by environmental factors. For instance, hypoxia and radiation can induce Pim-1 expression . In addition, the effectiveness of AZD1208 can be enhanced by activators of the p53 pathway, such as radiation .

特性

IUPAC Name |

(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12-/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUJKPPARUPFJM-UWCCDQBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026025 | |

| Record name | (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204144-28-4 | |

| Record name | AZD-1208 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204144284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-1208 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S98NFM1378 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

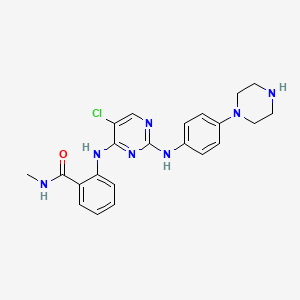

![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)

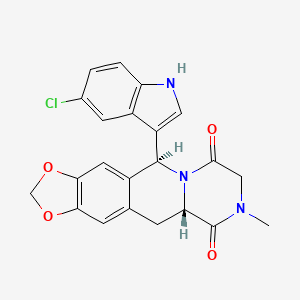

![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)

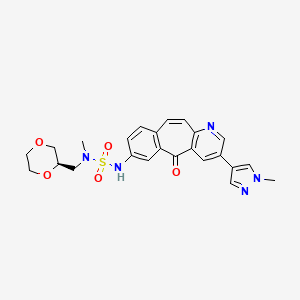

![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)